molecular formula C4H3Br2ClN2 B1435379 2,4-Dibromo-5-chloro-1-methylimidazole CAS No. 2302-22-9

2,4-Dibromo-5-chloro-1-methylimidazole

Cat. No. B1435379
CAS RN: 2302-22-9
M. Wt: 274.34 g/mol
InChI Key: AUVGIZJFYFUTNW-UHFFFAOYSA-N
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Description

“2,4-Dibromo-5-chloro-1-methylimidazole” is a derivative of imidazole, which is an aromatic heterocyclic organic compound . It has two bromine atoms at the 2nd and 4th positions, a chlorine atom at the 5th position, and a methyl group attached to one of the nitrogen atoms in the imidazole ring .


Synthesis Analysis

The synthesis of “this compound” could potentially involve the methylation of imidazole at the pyridine-like nitrogen and subsequent deprotonation . Another possible method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .


Molecular Structure Analysis

The molecular formula of “this compound” is C4H3Br2ClN2 . The molecular weight is approximately 274.34 g/mol .

Scientific Research Applications

Synthesis and Activity in Medicinal Chemistry

2,4-Dibromo-5-chloro-1-methylimidazole plays a critical role in the synthesis of medicinal compounds. For example, it has been used in the development of novel inhibitors for Acanthamoeba castellanii, showcasing its potential in treating infections caused by this protozoa. Similarly, its derivatives have shown promise as Angiotensin Converting Enzyme (ACE) inhibitors, indicating its value in creating treatments for hypertension and cardiovascular diseases (Kopanska et al., 2004); (Jallapally et al., 2015).

Chemical Synthesis and Process Improvement

The compound is pivotal in the field of chemical synthesis, where it has been utilized to improve the synthesis processes of various organic compounds, including nitroimidazoles, which are crucial for pharmaceutical applications. One study demonstrated process improvements in the synthesis of 5-Chloro-1-methyl-4-nitroimidazole, highlighting the compound's versatility and importance in organic synthesis (Pan Fu-you, 2009).

Catalysis and Chemical Reactions

This compound has also been instrumental in catalysis and as a reagent in chemical reactions. Research has shown its utility in facilitating the efficient synthesis of 2,4-disubstituted 5-nitroimidazoles, which display significant antibacterial and antiparasitic activities. This demonstrates its crucial role in expanding the toolkit for synthetic chemists, particularly in the development of new pharmaceuticals (Mathias et al., 2017).

properties

IUPAC Name

2,4-dibromo-5-chloro-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2ClN2/c1-9-3(7)2(5)8-4(9)6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVGIZJFYFUTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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